1-Isopropylindolin-6-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-Isopropylindolin-6-amine could potentially involve a Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of this compound is based on the indole-alkylamine class of compounds. The structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis
Amines, including this compound, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Lower aliphatic amines are soluble in water due to their ability to form hydrogen bonds with water molecules .Scientific Research Applications
Antimicrobial Activity
1-Isopropylindolin-6-amine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds derived from 5-amino-1-isopropylindolin-2-one, synthesized under microwave conditions, showed significant antimicrobial activity at specific concentrations, with some compounds displaying potent activities (Shankaraiah et al., 2019).
Analytical Methodology
Derivatives of amines, including those related to this compound, have been involved in the development of analytical methods for profiling and quantitation of amine group-containing metabolites. These methods facilitate the identification and quantification of complex mixtures of amine compounds in large sample sets (Boughton et al., 2011).
Synthesis and Catalysis
This compound related compounds have been used in the synthesis of various chemical structures. For instance, they have been involved in:
- The generation of 1-amino-isoquinoline-N-oxides through reactions involving secondary amines and specific catalysts (Song et al., 2014).
- The preparation of unsymmetrical 1-(arylimino)-3-(2-hetarylimino)isoindolines, which have shown potential as precatalysts in CC coupling reactions (Bröring et al., 2008).
Anti-tumor and Antiproliferative Activity
Derivatives of isoindoline, closely related to this compound, have been synthesized and tested for their antiproliferative activity. Some of these compounds have exhibited strong non-specific antiproliferative effects on various cell lines, with certain derivatives showing selective effects on specific cell lines (Sović et al., 2011). Additionally, novel isoquinoline compounds comprising isoquinoline-3-carboxylic acids and a benzoic acid have demonstrated high therapeutic efficacy and low systemic toxicity in anti-tumor activity evaluations (Gao et al., 2015).
Mechanism of Action
Target of Action
1-Isopropylindolin-6-amine is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known to exhibit biologically active properties for the treatment of various disorders, including cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological processes .
Pharmacokinetics
The compound’s molecular weight is 17626 , which may influence its pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Safety and Hazards
Properties
IUPAC Name |
1-propan-2-yl-2,3-dihydroindol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAQASOEGBLJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653562 | |
Record name | 1-(Propan-2-yl)-2,3-dihydro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927684-86-4 | |
Record name | 1-(Propan-2-yl)-2,3-dihydro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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